Differential Antiproliferative Potency: Solasodine vs. Solasonine and Solamargine in Hepatocellular Carcinoma Cells
In a direct head-to-head comparison using the SRB assay on Huh-7 hepatocellular carcinoma cells, solasodine exhibited an IC50 of approximately 19.4 μM after 72-hour exposure, representing intermediate potency between the more potent solamargine and the less potent solasonine [1]. This quantitative ranking demonstrates that the aglycone solasodine is not simply a less active form of the glycosides; it occupies a distinct potency tier that may be advantageous in applications where moderate but sustained activity is desired over the high-potency but potentially more toxic glycosides.
| Evidence Dimension | Antiproliferative IC50 in Huh-7 cells |
|---|---|
| Target Compound Data | Solasodine IC50 ≈ 19.4 μM |
| Comparator Or Baseline | Solasonine IC50 ≈ 28 μM; Solamargine IC50 ≈ 8 μM |
| Quantified Difference | Solasodine is 1.44-fold more potent than solasonine; 2.4-fold less potent than solamargine |
| Conditions | Huh-7 cells, 72 h exposure, SRB viability assay, n=3 |
Why This Matters
This establishes that solasodine hydrochloride provides a distinct potency window—more active than solasonine but less cytotoxic than solamargine—enabling researchers to select the appropriate potency tier for specific experimental designs without the confounding variable of glycosidic hydrolysis kinetics.
- [1] Fekry MI, Ezzat SM, Salama MM, et al. Bioactive glycoalkaloids isolated from Solanum melongena fruit peels with potential anticancer properties against hepatocellular carcinoma cells. Sci Rep. 2019;9:1746. Figure 3. View Source
